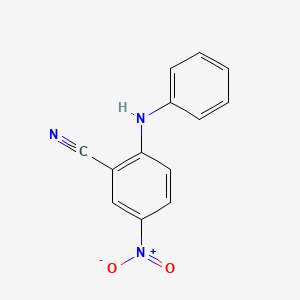
2-Anilino-5-nitrobenzonitrile
Vue d'ensemble
Description
2-Anilino-5-nitrobenzonitrile is a chemical compound with the molecular formula C13H9N3O2 and a molecular weight of 239.24 g/mol . This compound is known for its unique chemical structure, which includes an aniline group attached to a nitrobenzonitrile moiety. It has gained significant attention in various fields of research due to its potential biological activities and applications in scientific research.
Mécanisme D'action
Target of Action
The primary target of 2-Anilino-5-nitrobenzonitrile is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. It is overexpressed in various types of tumors, making it an attractive target for cancer therapies .
Mode of Action
This compound inhibits the phosphorylation of EGFR tyrosine kinase . This inhibition is achieved through competitive binding at the ATP site, which prevents the receptor from activating and sending growth signals within the cell .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase phosphorylation by this compound affects the downstream EGFR signaling pathway . This pathway is involved in cell proliferation, survival, and differentiation. By inhibiting this pathway, the compound can potentially halt the growth and division of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division. By blocking the activation of EGFR, the compound can potentially stop the proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Anilino-5-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-amino-benzonitrile with nitrobenzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and iron in acetic acid are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro compounds, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Anilino-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrobenzonitrile: Similar in structure but with an amino group instead of an aniline group.
2-Cyano-4-nitroaniline: Another compound with a similar nitrobenzonitrile structure but different substituents
Uniqueness
2-Anilino-5-nitrobenzonitrile is unique due to its specific combination of aniline and nitrobenzonitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and industrial uses .
Propriétés
IUPAC Name |
2-anilino-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOSFZRBXOZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-6-(3-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)
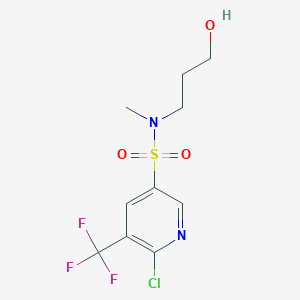

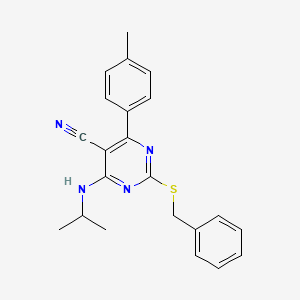
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2853348.png)
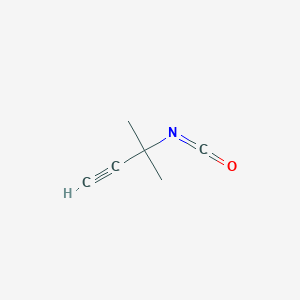
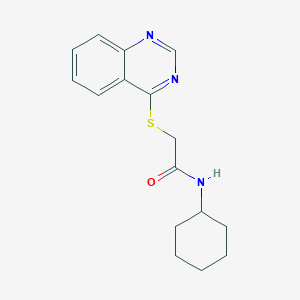
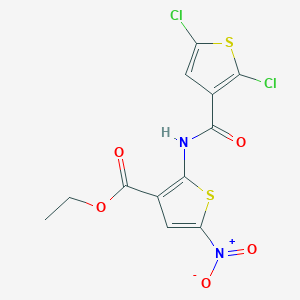

![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)
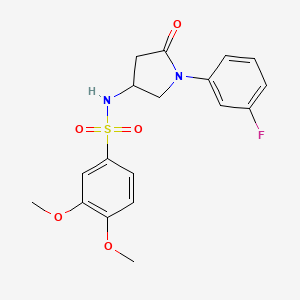
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)
